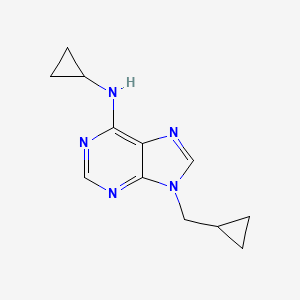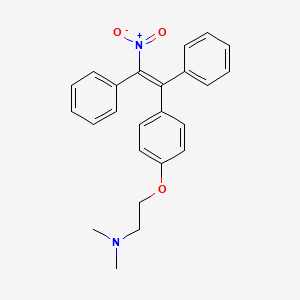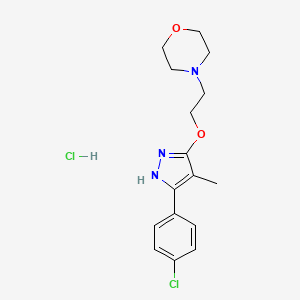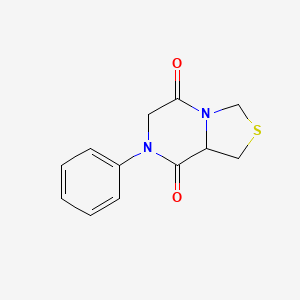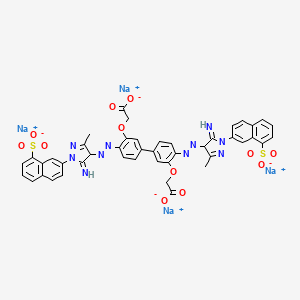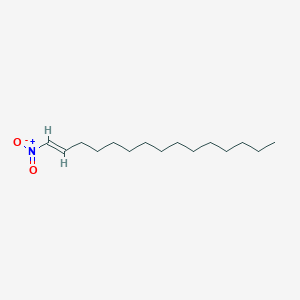
(1E)-1-Nitro-1-pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitropentadecene, more precisely known as (E)-1-nitropentadec-1-ene, is a highly toxic unsaturated nitroalkene. It is the only aliphatic nitro compound known to be synthesized by insects. This compound is produced by termite soldiers of the genus Prorhinotermes (Isoptera, Rhinotermitidae) as a defensive chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitropentadecene can be synthesized through various methods, including the nitration of alkanes and nucleophilic substitution reactions. One common method involves the nitration of alkanes using nitric acid in the gas phase at high temperatures and pressures. Another method involves the nucleophilic substitution of halocarbons or organosulfates with silver or alkali nitrite salts .
Industrial Production Methods
Industrial production of nitropentadecene is not well-documented, likely due to its specific biological origin and limited commercial applications. the methods mentioned above can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
Nitropentadecene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst, such as palladium on carbon, and lithium aluminum hydride.
Substitution: Common reagents include silver or alkali nitrite salts.
Major Products Formed
Oxidation: Nitroalkenes.
Reduction: Amines.
Substitution: Various nitroalkane derivatives.
Scientific Research Applications
Nitropentadecene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study nitroalkene reactions and mechanisms.
Biology: Studied for its role as a defensive chemical in termites and its biosynthesis in insect glands.
Mechanism of Action
Nitropentadecene exerts its effects primarily through its highly reactive nitro group. This group can undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound is stored in the exocrine glands of termite soldiers and released upon attack, where it acts as a deterrent to predators .
Comparison with Similar Compounds
Similar Compounds
1-Nitroheptadec-1-ene: Another nitroalkene found in termite glands.
Nitrobenzene: An aromatic nitro compound commonly used in industrial applications.
Nitromethane: A simple aliphatic nitro compound used as a solvent and fuel additive
Uniqueness
Nitropentadecene is unique due to its biological origin and specific role as a defensive chemical in termites. Unlike other nitro compounds, it is synthesized and utilized by insects, making it a valuable model for studying insect biochemistry and chemical ecology .
Properties
CAS No. |
53520-53-9 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
(E)-1-nitropentadec-1-ene |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3/b15-14+ |
InChI Key |
VXUKZOXLZJQOHU-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


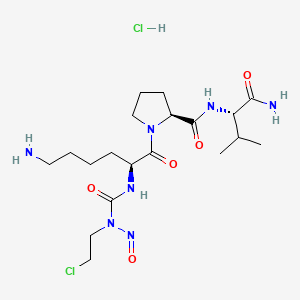
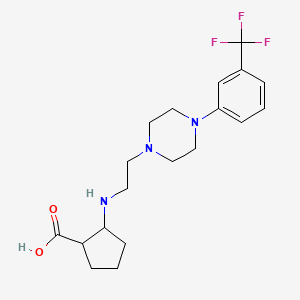
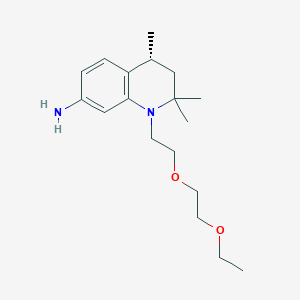

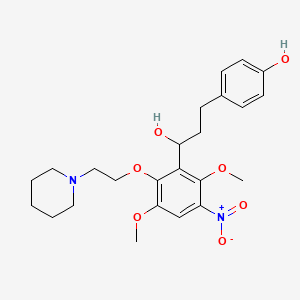
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
